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Compound of Interest

Compound Name:
Methyl N-(3-

chlorophenyl)carbamate

CAS No.: 2150-88-1

Cat. No.: B1361370

Get Quote

Executive Summary
Methyl N-(3-chlorophenyl)carbamate (CAS: 13506-49-5) represents a critical

pharmacophore in the development of agrochemicals (specifically phenylcarbamate herbicides)

and a structural intermediate in medicinal chemistry. Its correct identification relies on

distinguishing the meta-substitution pattern from its ortho and para isomers, a challenge that

requires high-fidelity spectroscopic data.

This guide provides a definitive spectroscopic profile (MS, IR, NMR) for researchers. Unlike

generic textbook descriptions, this document focuses on the causality of spectral features—

explaining why signals appear where they do—and establishes a self-validating analytical

workflow.

Structural Context & Synthetic Origin
To understand the impurity profile, one must understand the origin. The standard synthesis

involves the acylation of 3-chloroaniline with methyl chloroformate in the presence of a base

(typically pyridine or sodium carbonate).
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Key Structural Features:

Carbamate Linkage: A hybrid functional group exhibiting properties of both esters and

amides.

Meta-Chlorine: A weak deactivator that creates a unique asymmetry in the aromatic ring,

crucial for NMR splitting patterns.

Validated Synthetic Pathway (for Impurity Context)
Reactants: 3-Chloroaniline + Methyl Chloroformate (

).

Primary Impurity:N,N-bis(methoxycarbonyl)-3-chloroaniline (over-acylation) or symmetrical

ureas if moisture is present.

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the first line of defense in identification: the molecular weight

confirmation and the halogen signature.

Ionization & Isotope Pattern
In Electron Impact (EI) or ESI(+) modes, the chlorine atom provides a diagnostic "flag." Unlike

simple organic molecules, this compound will not show a singular molecular ion (

).

Molecular Ion (

): m/z 185

Isotope Peak (

): m/z 187

Ratio: The intensity ratio of 3:1 (100% : 32%) is mathematically mandated by the natural

abundance of
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and

. If this ratio deviates, the sample is contaminated.

Fragmentation Logic (EI, 70eV)
The fragmentation of N-aryl carbamates follows a predictable pathway dominated by the

stability of the aromatic amine cation.

Fragmentation Table

m/z (approx) Fragment Identity Mechanism

185/187 Molecular Ion (radical cation).

153/155
Loss of methanol (via 4-

membered transition state).

127/129

Base Peak. Loss of the

carbomethoxy group (

). This is essentially the 3-

chloroaniline cation.

111
Loss of amine group from the

base peak (phenyl cation).

90
Loss of Cl from the aniline

cation (dehalogenation).

Fragmentation Pathway Diagram
The following diagram illustrates the primary dissociation routes used for structural

confirmation.

Molecular Ion
[M]+ m/z 185/187

3-Chloroaniline Cation
[M-59]+ m/z 127/129

- CO2Me (59 Da)
Primary Pathway

Isocyanate Ion
[M-32]+ m/z 153/155

- MeOH (32 Da)
McLafferty-like

Chlorophenyl Cation
m/z 111

- NH2 (16 Da)
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Click to download full resolution via product page

Caption: Primary EI fragmentation pathways for Methyl N-(3-chlorophenyl)carbamate.

Infrared Spectroscopy (FT-IR)
IR is the "functional group audit." For carbamates, the competition between the lone pair on the

nitrogen and the carbonyl oxygen creates a unique signature distinct from simple amides or

esters.

The Carbamate Doublet
The most critical region is 1800–1500

.

Carbamate Stretch (1715–1735

):

Why: This appears at a higher wavenumber than a standard amide (typically ~1680

) because the methoxy oxygen is electronegative, pulling density from the carbonyl carbon
(inductive effect), strengthening the C=O bond.

Diagnostic Check: If this peak shifts below 1690

, suspect hydrolysis to the urea or free aniline.

Stretch (3300–3350

):

Sharp, medium intensity band.

Note: In solid-state (KBr pellet), hydrogen bonding may broaden this peak and shift it to

~3250

.
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The "Fingerprint" Region[1]
Asymmetric Stretch (1230–1260

): Strong band characteristic of the ester linkage.

Aromatic Chloride (~780 and 680

):

The 3-position (meta) substitution typically yields bands in the 750–800

range (C-H out-of-plane bending for 1,3-substitution).

NMR Spectroscopy: The Structural Proof
This is the definitive method for proving the meta orientation of the chlorine.

NMR (400 MHz, )
Solvent Choice:

is standard, but

is superior if you need to quantify the N-H proton, which often broadens or exchanges in
chloroform.

Proton Assignment Table
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Chemical Shift
(

)

Multiplicity Integration Assignment
Structural
Logic

7.60 Singlet (broad) 1H H-2

The proton

"sandwiched"

between Cl and

the Carbamate

N. It is

deshielded by

the inductive

effect of Cl and

the anisotropy of

the ring current.

7.15 – 7.25 Multiplet 2H H-6, H-5

H-6 (ortho to N)

and H-5 (meta to

both). These

often overlap. H-

6 is typically

more downfield

than H-5.

7.00 – 7.10 Multiplet (ddd) 1H H-4

Para to the

Nitrogen, Ortho

to Chlorine.

Shielded relative

to H-2.

6.60 – 6.80 Broad Singlet 1H N-H

Exchangeable.

Chemical shift is

highly

concentration/te

mperature

dependent.

3.78 Singlet 3H O-CH3 Diagnostic

methyl ester
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singlet. Sharp

and intense.

Critical Coupling Analysis (J-values): To differentiate from the para-isomer (which shows a

symmetric AA'BB' system):

Meta-coupling (

): ~2 Hz (Visible on H-2).

Ortho-coupling (

): ~8 Hz (Visible between H-4/H-5 and H-5/H-6).

Validation: If you see a symmetric pair of doublets (~7.2 and ~7.5), you have the 4-

chlorophenyl isomer, not the 3-chloro.

NMR (100 MHz, )
Carbonyl (C=O): ~154.0 ppm. (Upfield of ketones due to resonance).

Aromatic C-Cl (C-3): ~134.5 ppm. (Quaternary carbon, low intensity).

Aromatic C-N (C-1): ~139.0 ppm.

Methoxy (O-CH3): ~52.5 ppm.

Integrated Analytical Workflow
For drug development or high-throughput screening, a decision matrix is required to approve

the material.
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Sample Receipt:
Methyl N-(3-chlorophenyl)carbamate

Step 1: Mass Spec (LC-MS/GC-MS)
Check m/z 185/187 Ratio

Isotope Ratio 3:1?

Step 2: 1H NMR (CDCl3)
Check Aromatic Region

Yes

FAIL:
Wrong Halogen/Contamination

No

Symmetric AA'BB' Pattern?

Step 3: FT-IR
Confirm C=O at ~1720 cm-1

No (Complex Multiplet)

FAIL:
Para-Isomer Detected

Yes (Symmetric)

PASS:
Identity Confirmed

Click to download full resolution via product page

Caption: QC Decision Matrix for validating Methyl N-(3-chlorophenyl)carbamate identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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